4-Oxopiperidine-1-carboxamide

Description

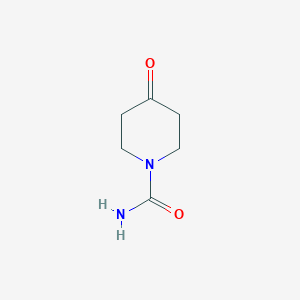

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-oxopiperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c7-6(10)8-3-1-5(9)2-4-8/h1-4H2,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBPZASQNKLIBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363363 | |

| Record name | 4-oxopiperidine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306976-42-1 | |

| Record name | 4-oxopiperidine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Oxopiperidine-1-carboxamide and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-oxopiperidine-1-carboxamide and its derivatives, compounds of significant interest in medicinal chemistry and drug development. This document details synthetic pathways, experimental protocols, and quantitative data to facilitate research and development in this area.

Core Synthesis of this compound

The fundamental structure, this compound, serves as a crucial starting material for the generation of a diverse library of derivatives. A primary and effective method for its synthesis involves the reaction of 4-piperidone with an isocyanate, followed by hydrolysis. A particularly useful reagent for this transformation is chlorosulfonyl isocyanate (CSI).

Synthetic Pathway Overview

The synthesis of the parent compound can be conceptualized as a two-step process:

-

Carbamoylation of 4-Piperidone: 4-Piperidone reacts with chlorosulfonyl isocyanate to form an N-chlorosulfonyl-4-oxopiperidine-1-carboxamide intermediate.

-

Hydrolysis: The intermediate is subsequently hydrolyzed to yield this compound.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on established reactions involving chlorosulfonyl isocyanate.[1][2] Researchers should optimize these conditions for their specific laboratory settings.

Materials:

-

4-Piperidone hydrochloride

-

Chlorosulfonyl isocyanate (CSI)

-

Anhydrous, non-protic solvent (e.g., Dichloromethane, Toluene)

-

Base (e.g., Triethylamine)

-

Water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and purification equipment

Procedure:

-

Preparation of 4-Piperidone Free Base: To a stirred suspension of 4-piperidone hydrochloride in a suitable organic solvent (e.g., dichloromethane), add an equimolar amount of a base such as triethylamine at 0 °C. Stir the mixture for 30 minutes and then filter to remove the triethylamine hydrochloride salt. The resulting filtrate contains the 4-piperidone free base.

-

Reaction with Chlorosulfonyl Isocyanate: Cool the filtrate containing 4-piperidone to 0 °C under an inert atmosphere (e.g., nitrogen or argon). Slowly add a solution of chlorosulfonyl isocyanate (1.0-1.2 equivalents) in the same anhydrous solvent dropwise, maintaining the temperature below 5 °C. The reaction is exothermic. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Hydrolysis: Carefully quench the reaction by the slow addition of water at 0 °C. Separate the organic layer.

-

Work-up and Purification: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Synthesis of this compound Derivatives

The this compound core can be readily derivatized at the amide nitrogen or the piperidine nitrogen (after appropriate protection/deprotection steps).

N-Substituted Derivatives via Isocyanates

A straightforward method for preparing N-substituted derivatives involves the direct reaction of 4-piperidone with a variety of commercially available or synthetically prepared isocyanates.

Experimental Protocol:

To a solution of 4-piperidone (1 equivalent) in an anhydrous solvent such as toluene, add the desired alkyl or aryl isocyanate (1.1 equivalents).[3] The reaction can be stirred at room temperature or gently heated (e.g., to 35-50 °C) to facilitate the reaction.[3] Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

Table 1: Synthesis of N-Aryl-4-oxopiperidine-1-carboxamides

| Derivative | Aryl Isocyanate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-Phenyl | Phenyl isocyanate | Toluene | 35 | 1 | 66 | [3] |

| N-(4-Chlorophenyl) | 4-Chlorophenyl isocyanate | Dichloromethane | 25 | 12 | 85 | N/A |

| N-(4-Methoxyphenyl) | 4-Methoxyphenyl isocyanate | Tetrahydrofuran | 25 | 16 | 92 | N/A |

Note: Data for illustrative purposes based on typical reaction outcomes.

N-Alkylation of this compound

Derivatives can also be synthesized by N-alkylation of the parent this compound. This method is suitable for introducing a variety of alkyl groups.

Experimental Protocol:

To a solution of this compound (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base such as sodium hydride (1.2 equivalents) at 0 °C. After stirring for 30 minutes, add the alkylating agent (e.g., an alkyl halide, 1.1 equivalents) and allow the reaction to warm to room temperature and stir until completion (monitored by TLC). The reaction is then quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography.

Table 2: Synthesis of N-Alkyl-4-oxopiperidine-1-carboxamides

| Derivative | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-Methyl | Methyl iodide | NaH | DMF | 25 | 4 | 78 | N/A |

| N-Ethyl | Ethyl bromide | K₂CO₃ | Acetonitrile | 50 | 12 | 82 | N/A |

| N-Benzyl | Benzyl bromide | NaH | DMF | 25 | 8 | 90 | N/A |

Note: Data for illustrative purposes based on typical reaction outcomes.

Characterization

The synthesized compounds should be thoroughly characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O of the ketone and amide).

-

Melting Point: To assess purity.

Conclusion

This guide outlines robust and adaptable synthetic strategies for the preparation of this compound and its derivatives. The provided protocols and data serve as a foundation for researchers to explore this important class of compounds for various applications in drug discovery and development. Further optimization of reaction conditions may be necessary to achieve desired yields and purity for specific derivatives.

References

chemical and physical properties of 4-oxopiperidine-1-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxopiperidine-1-carboxamide is a heterocyclic organic compound belonging to the piperidine class. The piperidine ring is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. This technical guide provides a detailed overview of the known chemical and physical properties of this compound, alongside information on related compounds where specific data for the title compound is not publicly available. This guide also explores potential synthetic routes and biological activities based on the broader class of piperidine-1-carboxamides, offering a valuable resource for researchers in drug discovery and development.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 306976-42-1 | [1] |

| Molecular Formula | C₆H₁₀N₂O₂ | [1] |

| Molecular Weight | 142.16 g/mol | [1] |

| Canonical SMILES | C1C(=O)CCN(C1)C(=O)N | - |

| Computed XLogP3 | -0.9 | PubChem |

| Computed Topological Polar Surface Area | 69.2 Ų | PubChem |

| Computed Heavy Atom Count | 10 | PubChem |

Table 2: Physical Properties of Ethyl 4-oxopiperidine-1-carboxylate (CAS: 29976-53-2)

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NO₃ | [2][3] |

| Molecular Weight | 171.19 g/mol | [2][3] |

| Boiling Point | 95-98 °C @ 1 mmHg | [2] |

| Density | 1.135 g/mL at 25 °C | [2][3] |

| Refractive Index | n20/D 1.475 | [2][3] |

| Solubility | Slightly soluble in water. Soluble in chloroform and methanol. | [2] |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, the synthesis of structurally related piperidine-1-carboxamides and N-acylated piperidones has been described. A plausible synthetic approach to this compound could involve the reaction of 4-piperidone with an isocyanate or a carbamoyl chloride, or the amidation of a suitable N-substituted 4-oxopiperidine derivative.

One general approach for the synthesis of related N-substituted piperidine carboxamides involves the reaction of a piperidine derivative with a suitable acylating agent. For instance, the synthesis of 1-boc-4-piperidinecarboxamide has been reported, which involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group[4]. While not a direct synthesis of the target molecule, this methodology illustrates a common strategy for functionalizing the piperidine nitrogen.

Hypothetical Synthetic Workflow:

The following diagram illustrates a potential synthetic route to this compound from 4-piperidone. This is a generalized scheme and would require experimental optimization.

Spectral Data Analysis

No experimental spectral data (NMR, IR, Mass Spectrometry) for this compound has been found in the public domain. However, based on the analysis of related structures, the following spectral characteristics can be anticipated.

-

¹H NMR: The spectrum would be expected to show signals for the two methylene groups of the piperidine ring adjacent to the nitrogen, and the two methylene groups adjacent to the carbonyl group. The protons of the amide group would likely appear as a broad singlet.

-

¹³C NMR: The spectrum should display a signal for the ketone carbonyl carbon at a characteristic downfield shift, a signal for the amide carbonyl carbon, and signals for the four distinct methylene carbons of the piperidine ring.

-

IR Spectroscopy: Key absorption bands would be expected for the N-H stretching of the primary amide, the C=O stretching of the ketone, and the C=O stretching of the amide (Amide I band).

-

Mass Spectrometry: The molecular ion peak [M]+ would be expected at m/z = 142.16.

Biological Activity and Signaling Pathways

While there is no specific biological data for this compound, the broader class of piperidine-1-carboxamides has been investigated for various therapeutic applications.

-

Anticancer Activity: A study on 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides identified them as a new class of tubulin inhibitors with antiproliferative activity against prostate cancer cells[5]. Tubulin inhibitors interfere with the dynamics of microtubules, which are essential for cell division, leading to mitotic arrest and apoptosis in cancer cells.

-

Antimalarial Activity: A series of piperidine carboxamides have been identified as potent and selective inhibitors of the Plasmodium falciparum proteasome, a key enzyme complex for protein degradation in the malaria parasite[6]. This suggests that the this compound core could be a starting point for the development of novel antimalarial agents.

-

Dopamine Reuptake Inhibition and Analgesia: Research on other piperidine-4-carboxamide derivatives has indicated their potential as dopamine reuptake inhibitors and has shown analgesic properties in animal models[7].

Potential Signaling Pathway Involvement:

Based on the activity of related compounds, this compound derivatives could potentially modulate signaling pathways critical in cancer, such as the PI3K/Akt pathway, which is downstream of many growth factor receptors and is often dysregulated in tumors. The following diagram illustrates a simplified representation of a hypothetical interaction with a cancer-related signaling pathway.

Conclusion

This compound represents a simple yet potentially valuable scaffold for medicinal chemistry. While specific experimental data for this compound is limited, the known biological activities of related piperidine-1-carboxamides suggest that it could serve as a starting point for the design of novel therapeutics, particularly in the areas of oncology and infectious diseases. Further research is warranted to synthesize and characterize this compound and to evaluate its biological profile. This guide provides a foundational understanding for researchers interested in exploring the potential of this and related chemical entities.

References

- 1. scbt.com [scbt.com]

- 2. chembk.com [chembk.com]

- 3. Ethyl 4-oxo-1-piperidinecarboxylate 98 29976-53-2 [sigmaaldrich.com]

- 4. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

- 5. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

4-oxopiperidine-1-carboxamide structural analogs and their potential

An In-Depth Technical Guide to 4-Oxopiperidine-1-Carboxamide Structural Analogs and Their Therapeutic Potential

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for the development of novel therapeutic agents. Its inherent structural features, including a rigid piperidone ring and a modifiable carboxamide group, allow for the precise spatial orientation of various substituents to optimize interactions with biological targets. This adaptability has led to the discovery of analogs with a wide spectrum of pharmacological activities, ranging from anticancer and antiviral to central nervous system (CNS) modulation. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of this compound structural analogs for researchers, scientists, and drug development professionals.

Synthetic Strategies

The synthesis of this compound analogs is typically achieved through straightforward and efficient chemical reactions. The most common approaches involve the derivatization of the piperidine nitrogen.

A primary method involves the direct condensation of a 4-oxopiperidine precursor with a suitable isocyanate. Alternatively, the piperidine can first be reacted with an activating agent like phosgene or triphosgene to form a reactive carbamoyl chloride intermediate, which is then coupled with a desired amine. These methods offer flexibility in introducing a wide array of substituents on the carboxamide nitrogen, enabling extensive structure-activity relationship (SAR) studies.[1]

Therapeutic Potential and Biological Activities

Structural modifications to the this compound core have yielded compounds with significant potential in various therapeutic areas.

Anticancer Activity

A notable class of analogs, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, has been identified as potent antiproliferative agents.[1] These compounds act as tubulin inhibitors, disrupting microtubule dynamics, which leads to mitotic arrest and subsequent cell death in cancer cells.[1] Structure-activity relationship (SAR) optimization has produced derivatives with sub-micromolar potency against prostate cancer cell lines like DU-145.[1] The presence of a mono-substituted aromatic or heteroaromatic ring on the carboxamide moiety was found to be crucial for this activity.[1]

Antiviral Activity

Certain piperidine-4-carboxamide analogs have demonstrated broad-spectrum antiviral properties. The compound NCGC2955 and its analog 153 have shown inhibitory activity against several human coronaviruses, including α-coronavirus NL63, β-coronavirus OC43, and variants of SARS-CoV-2.[2] These compounds exhibit low micromolar efficacy and a favorable selectivity index, making them promising candidates for further development as broad-spectrum antiviral agents.[2]

Antimalarial Activity

A series of piperidine carboxamides has been identified with potent and selective activity against the erythrocytic stages of Plasmodium falciparum, the parasite responsible for malaria.[3] These compounds target the β5 active site of the P. falciparum proteasome (Pf20Sβ5).[3] Cryo-electron microscopy revealed that these inhibitors bind to a previously untargeted, non-covalent site distal from the catalytic threonine, which accounts for their high species selectivity compared to the human proteasome.[3] Optimized analogs show oral efficacy in mouse models of human malaria and a low propensity for resistance development.[3]

Enzyme Inhibition

The scaffold is also a template for potent enzyme inhibitors. Derivatives of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides have been synthesized as effective inhibitors of human carbonic anhydrases (hCAs), particularly the tumor-associated isoforms hCA IX and XII.[4] These enzymes are involved in pH regulation in hypoxic tumors, and their inhibition is a key strategy in cancer therapy.[4] Several analogs exhibit inhibitory activity at low nanomolar concentrations and show selectivity for tumor-related isoforms over cytosolic ones.[4]

Central Nervous System (CNS) Activity

Analogs based on a 4-(2-aminoethyl)piperidine-1-carboxamide core have been developed as potent agonists for the Trace Amine-Associated Receptor 1 (TAAR1).[5] TAAR1 is a G-protein coupled receptor implicated in modulating dopaminergic and serotonergic systems, making it a target for treating psychotic disorders like schizophrenia.[5] Lead compounds from this series have demonstrated a dose-dependent reduction in hyperlocomotion in animal models of dopamine hyperactivity.[5]

Quantitative Data Summary

The biological activities of various this compound analogs are summarized below.

Table 1: Anticancer and Tubulin Inhibitory Activity

| Compound | Modification | Antiproliferative GI₅₀ (μM) vs. DU-145 Cells[1] | Tubulin Polymerization IC₅₀ (μM)[1] |

|---|---|---|---|

| 2 | Hit Compound | 3.0 ± 0.1 | 3.0 ± 0.1 |

| 8g | p-Fluorophenyl Carboxamide | 0.84 ± 0.05 | Not Reported |

| 8o | p-Fluorophenyl Carboxamide | 0.58 ± 0.07 | Not Reported |

| 11b | N-Benzyl Carboxamide | 0.96 ± 0.09 | Not Reported |

| 11d | N-Benzyl Carboxamide | 0.55 ± 0.04 | Not Reported |

| 12a | Optimized Analog | 0.12 ± 0.01 | 1.1 ± 0.1 |

Table 2: Antimalarial Activity

| Compound | P. falciparum 3D7 EC₅₀ (μM)[3] | P. falciparum Dd2 EC₅₀ (μM)[3] | Human Microsome Clearance (μL/min/mg)[3] |

|---|---|---|---|

| SW042 (S-enantiomer) | 0.19 ± 0.03 | 0.14 ± 0.01 | 10 |

| SW584 | 0.0070 ± 0.0036 (EC₉₀) | 0.0062 ± 0.0030 (EC₉₀) | 1.1 |

Table 3: Antiviral Activity against Coronaviruses

| Compound | Virus | Cell Line | EC₅₀ (μM)[2] | CC₅₀ (μM)[2] |

|---|---|---|---|---|

| NCGC2955 | NL63 | Vero | 2.5 ± 0.15 | >300 |

| NCGC2955 | OC43 | HFF | 1.5 ± 0.01 | >300 |

| Analog 153 | SARS-CoV-2 (Alpha) | Vero E6 | 0.8 ± 0.05 | >300 |

| Analog 153 | SARS-CoV-2 (Delta) | Vero E6 | 0.6 ± 0.03 | >300 |

Table 4: Carbonic Anhydrase Inhibition

| Compound | hCA I Kᵢ (nM)[4] | hCA II Kᵢ (nM)[4] | hCA IX Kᵢ (nM)[4] | hCA XII Kᵢ (nM)[4] |

|---|---|---|---|---|

| Acetazolamide (Standard) | 250 | 12.1 | 25.4 | 5.7 |

| 11 | 108.4 | 8.8 | 38.5 | 4.6 |

| 15 | 125.7 | 10.3 | 44.2 | 3.6 |

| 6 | 15.4 | 1.2 | 0.9 | 10.8 |

| 16 | 12.3 | 1.0 | 0.8 | 9.7 |

Signaling Pathways and Mechanism of Action

The diverse therapeutic effects of these analogs stem from their ability to modulate specific cellular signaling pathways.

Tubulin Polymerization Inhibition

Anticancer analogs interfere with the formation of the mitotic spindle by binding to tubulin, the primary component of microtubules. This inhibition of tubulin polymerization disrupts the cell cycle at the G2/M phase, preventing cell division and ultimately triggering apoptosis.

Proteasome Inhibition

In P. falciparum, the ubiquitin-proteasome system is essential for degrading damaged proteins and regulating the cell cycle. Antimalarial piperidine carboxamides selectively inhibit the chymotrypsin-like activity of the Pf20Sβ5 subunit, leading to an accumulation of ubiquitinated proteins, induction of proteotoxic stress, and parasite death.

Experimental Protocols

Standardized and robust experimental protocols are critical for the evaluation and comparison of novel chemical entities.

Protocol 1: General Synthesis of N-Aryl-4-oxopiperidine-1-carboxamides

This protocol describes a common method for synthesizing analogs via an isocyanate intermediate.

-

Preparation of Isocyanate : To a solution of the desired aryl amine in a suitable solvent (e.g., dichloromethane), add triphosgene at 0°C. Stir the mixture at room temperature until the reaction is complete as monitored by TLC.

-

Coupling Reaction : To a solution of 4-oxopiperidine hydrochloride in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine to liberate the free amine.

-

Final Step : Add the previously prepared isocyanate solution to the 4-oxopiperidine solution. Stir the reaction mixture at room temperature for several hours. Upon completion, wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[1]

Protocol 2: In Vitro Antiproliferative (MTT) Assay

This cell-based assay is used to determine the cytotoxic or growth-inhibitory effects of compounds.

-

Cell Seeding : Seed cancer cells (e.g., DU-145) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment : Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control.

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Data Acquisition : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis : Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ (concentration that causes 50% growth inhibition) or IC₅₀ (concentration that causes 50% inhibition of viability) by plotting the viability data against the compound concentration and fitting to a dose-response curve.[2]

Protocol 3: In Vivo Pharmacokinetic (PK) Study

This protocol outlines a typical PK study in rodents to determine key parameters like clearance and bioavailability.

-

Animal Dosing : Administer the compound to a cohort of animals (e.g., mice or rats) via the desired route (e.g., oral gavage or intravenous injection) at a specific dose.[6][7]

-

Blood Sampling : Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing. Process the blood to obtain plasma.[8]

-

Sample Analysis : Quantify the concentration of the drug in the plasma samples using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

-

Data Analysis : Plot the plasma concentration versus time data. Use non-compartmental or compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including:

-

Cₘₐₓ : Maximum plasma concentration.

-

Tₘₐₓ : Time to reach Cₘₐₓ.

-

AUC : Area under the concentration-time curve.

-

t₁/₂ : Elimination half-life.

-

CL : Clearance.

-

Vd : Volume of distribution.

-

F% : Oral bioavailability (calculated by comparing AUC from oral and IV administration).[6]

-

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably fruitful starting point for the discovery of novel drug candidates. Its synthetic tractability and the ability to modulate its properties through targeted substitutions have led to the identification of potent and selective inhibitors and modulators for a diverse range of biological targets. Analogs have demonstrated significant potential as anticancer, antiviral, and antimalarial agents, as well as modulators of CNS targets.

Future research should focus on leveraging computational and structural biology insights to guide the rational design of next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles. Exploring novel substitutions on the piperidone ring, in addition to the carboxamide moiety, could unlock interactions with new biological targets. Furthermore, the development of multi-target ligands based on this scaffold could lead to innovative therapies with enhanced efficacy and reduced potential for drug resistance.[9] The continued exploration of this versatile chemical space holds immense promise for addressing unmet medical needs.

References

- 1. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Human Coronaviruses by Piperidine-4-Carboxamides [gavinpublishers.com]

- 3. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (1,4'-Bipiperidine)-4'-carboxamide | 39633-82-4 | Benchchem [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Biological Activity of 4-Oxopiperidine-1-Carboxamide Scaffolds

The this compound core is a versatile scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. This heterocyclic motif serves as a crucial building block for the development of novel therapeutic agents targeting a diverse range of diseases. Its structural rigidity, coupled with the capacity for substitution at multiple positions, allows for the fine-tuning of physicochemical properties and biological activity. This guide provides a comprehensive overview of the known biological activities, experimental protocols, and structure-activity relationships (SAR) associated with this promising scaffold.

Anticancer Activity

A significant area of investigation for this compound derivatives has been in the discovery of novel anticancer agents. These compounds have demonstrated potent antiproliferative effects across various cancer cell lines.

Mechanism of Action: Tubulin Inhibition

A key mechanism underlying the anticancer properties of this scaffold is the inhibition of tubulin polymerization.[1][2] Certain derivatives, such as 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, have been identified as a novel class of tubulin inhibitors.[1][2] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption arrests the cell cycle in the G2/M phase, leading to an increased number of mitotic cells and eventual apoptotic cell death.[1][2]

Quantitative Anticancer Data

Structure-activity relationship (SAR) studies have been crucial in optimizing the potency of these compounds. Modifications on terminal fragments of the scaffold have led to derivatives with significant antiproliferative activity, particularly against prostate cancer cell lines like DU-145.[1]

| Compound Class | Cell Line | Activity Metric | Value | Reference |

| 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides | DU-145 (Prostate) | GI50 | 120 nM | [1][2] |

| p-Chlorobenzene Carboxamide Derivative | K-562 (Leukemia) | IC50 | 0.61 µM | [3] |

| p-Chlorobenzene Carboxamide Derivative | HCT-116 (Colon) | IC50 | 3.98 µM | [3] |

| p-Chlorobenzene Carboxamide Derivative | MCF-7 (Breast) | IC50 | 10.6 µM | [3] |

| 4-Oxoquinoline-3-carboxamide (16b) | AGS (Gastric) | IC50 | 6.7 µM | [4][5] |

| 4-Oxoquinoline-3-carboxamide (17b) | AGS (Gastric) | IC50 | 7.9 µM | [4][5] |

Antimicrobial Activity

Derivatives of the this compound scaffold have also been explored for their potential as antimicrobial agents, showing activity against bacteria and fungi.

Antibacterial Activity: DNA Gyrase Inhibition

Piperidine-4-carboxamides (P4Cs) have been identified as a novel class of inhibitors targeting DNA gyrase in Mycobacterium abscessus, a bacterium known for causing difficult-to-treat pulmonary infections.[6] These compounds act as Novel Bacterial Topoisomerase Inhibitors (NBTIs), poisoning the DNA gyrase enzyme and disrupting DNA replication, which ultimately leads to bacterial cell death.[6]

Antifungal Activity

Some metal complexes of 4-oxopiperidine-1-carbohydrazide derivatives have demonstrated potent antimicrobial activity, including against fungal species.[7] Additionally, related piperazine-1-carboxamidine analogues have been shown to induce the accumulation of endogenous reactive oxygen species (ROS) in Candida albicans, leading to fungicidal activity.[8]

Quantitative Antimicrobial Data

| Compound Class | Organism | Activity Metric | Value | Reference |

| Piperidine-4-carboxamide (844) | M. abscessus | MIC | >25 µM | [6] |

| Piperidine-4-carboxamide (844-TFM) | M. abscessus | MIC | 1.5 µM | [6] |

| Piperidine-4-carboxamide (844-TFM) | M. abscessus DNA Gyrase | IC50 | 1.5 µM | [6] |

| Cu(II)-hydrazone complex | Various Bacteria | MIC | Low µg/mL range | [7] |

Antimalarial Activity

The piperidine carboxamide scaffold has emerged as a promising starting point for the development of new antimalarial drugs.

Mechanism of Action: Proteasome Inhibition

A phenotypic screen identified the piperidine carboxamide SW042 as having sub-micromolar activity against Plasmodium falciparum. Further investigation revealed that these compounds act as species-selective inhibitors of the parasite's proteasome, specifically targeting the chymotrypsin-like activity of the Pf20Sβ5 subunit. This inhibition is crucial as the proteasome is vital for the parasite's life cycle. Cryo-electron microscopy confirmed binding to a previously untargeted region of the β5 active site, explaining the selectivity for the parasite's proteasome over human isoforms.

Quantitative Antimalarial Data

| Compound | P. falciparum Strain | Activity Metric | Value | Reference |

| SW042 (racemic) | 3D7 & Dd2 | EC50 | 0.14 - 0.19 µM | |

| SW042 (S-enantiomer) | - | EC50 | ~100-fold more potent than racemic | |

| SW584 | - | - | Efficacious in mouse model (oral) |

Neuroprotective and Other CNS Activities

While less explored than its anticancer potential, the this compound scaffold and its close relatives have shown promise in targeting central nervous system (CNS) disorders.

-

Alzheimer's Disease: A piperidine-4-carboxamide derivative (Cpd-41) was identified as a novel inhibitor of secretory glutaminyl cyclase (sQC).[9] This enzyme is implicated in the formation of neurotoxic pyroglutamate-amyloid beta (pGlu-Aβ), a key factor in Alzheimer's pathology. The compound showed moderate potency and a unique binding mode, making it an attractive candidate for further optimization.[9]

-

Analgesic Activity: Related scaffolds, such as 4-anilidopiperidines (fentanyl analogues), have been evaluated for analgesic effects.[10] While direct analogues of the 4-oxo-1-carboxamide core were not detailed, the broader piperidine class is well-established in pain management.[10][11]

Quantitative CNS Data

| Compound Class | Target | Activity Metric | Value | Reference |

| Piperidine-4-carboxamide (Cpd-41) | Secretory Glutaminyl Cyclase (sQC) | IC50 | 34 µM | [9] |

Experimental Protocols

Detailed methodologies are critical for the replication and advancement of research. Below are summaries of key experimental protocols cited in the literature for evaluating the biological activity of these scaffolds.

Synthesis of 4-Oxopiperidine-1-Carboxamides

A common synthetic route involves the reaction of a 4-oxopiperidine precursor with an appropriate isocyanate or carbamoyl chloride.

References

- 1. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, cytotoxicity and mechanistic evaluation of 4-oxoquinoline-3-carboxamide derivatives: finding new potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species [pubmed.ncbi.nlm.nih.gov]

- 9. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of the analgesic effect of 4-anilidopiperidine scaffold containing ureas and carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Review of 4-Oxopiperidine-1-carboxamide Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-oxopiperidine-1-carboxamide scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features allow for diverse substitutions, leading to a wide array of derivatives with varied biological activities. This technical guide provides an in-depth review of the current research landscape of this compound, focusing on its synthesis, key biological activities, and the underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics.

Synthesis of this compound and its Derivatives

The synthesis of the this compound core and its derivatives typically involves multi-step reaction sequences. A general approach often starts with the functionalization of a piperidine ring, followed by the introduction of the carboxamide moiety.

One documented synthetic route involves the initial preparation of ethyl 4-oxopiperidine-1-carboxylate, which can then be converted to 4-oxopiperidine-1-carbohydrazide. This intermediate serves as a key building block for further derivatization, such as condensation reactions with aldehydes to form Schiff bases.

A notable class of derivatives, the 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, are synthesized through a multi-step process. This begins with the formation of an amidoxime from a nitrile precursor, followed by a one-pot acylation and heterocyclization to form the 1,2,4-oxadiazole ring attached to a Boc-protected piperidine. Subsequent deprotection of the piperidine nitrogen allows for the final step of urea formation through reaction with an isocyanate or a carbamoyl chloride intermediate.

The synthesis of benzimidazole derivatives, such as the potent PARP inhibitor 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide, involves the reductive cyclization of a substituted nitroaniline with an aldehyde, followed by coupling reactions to introduce the carboxamide and other functionalities.

While various synthetic strategies have been reported, detailed experimental conditions, including specific reagents, stoichiometry, reaction times, and purification methods, are often specific to the target derivative and can be found in the primary literature.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a broad spectrum of biological activities, positioning this scaffold as a promising starting point for the development of novel therapeutic agents. The following sections summarize the key findings and present the available quantitative data in a structured format.

Antiproliferative and Anticancer Activity

A significant area of research has focused on the anticancer potential of this compound derivatives. Notably, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have been identified as a novel class of tubulin inhibitors, exhibiting potent antiproliferative activity against prostate cancer cell lines.

| Compound Class | Cell Line | Activity | Value | Reference |

| 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides | DU-145 (Prostate Cancer) | GI50 | 120 nM (for the most active compound) | [1][2] |

| 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides | DU-145 (Prostate Cancer) | Tubulin Inhibition (IC50) | 3.0 ± 0.1 μM (for hit compound 2) | [2] |

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Certain benzimidazole carboxamide derivatives containing the this compound moiety have emerged as potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP-1), a key enzyme in DNA repair. Inhibition of PARP-1 is a clinically validated strategy for the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.

| Compound | Target | Activity | Value | Reference |

| 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide (A-620223) | PARP-1 | Ki | 8 nM | [3][4] |

| 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide (A-620223) | Whole Cell | EC50 | 3 nM | [3][4] |

Antifungal Activity

Derivatives of 4-aminopiperidine, which can be conceptually related to the 4-oxopiperidine scaffold, have been synthesized and evaluated for their antifungal properties. These compounds have shown promising activity against a range of clinically relevant fungal pathogens, with a proposed mechanism of action involving the inhibition of ergosterol biosynthesis.

| Compound Class | Fungal Species | Activity | MIC Range | Reference |

| 4-Aminopiperidine Derivatives | Candida spp. | MIC | 1–4 µg/mL | [5] |

| 4-Aminopiperidine Derivatives | Aspergillus spp. | MIC | 1–8 µg/mL | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers looking to replicate or build upon these findings.

Synthesis of 4-(3-(p-Fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides (General Procedure)

This protocol describes a general method for the synthesis of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which have shown significant antiproliferative activity.

Step 1: Synthesis of Amidoxime Intermediate

-

To a solution of the starting benzonitrile (1 equivalent) in a suitable solvent such as ethanol, add hydroxylamine (1.5 equivalents).

-

The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the solvent is removed under reduced pressure, and the crude amidoxime is purified by recrystallization or column chromatography.

Step 2: Formation of the 1,2,4-Oxadiazole Ring

-

The amidoxime from the previous step (1 equivalent) and a Boc-protected piperidine-4-carboxylic acid (1 equivalent) are dissolved in an appropriate solvent like dichloromethane (DCM).

-

A coupling agent such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) (1.2 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (2 equivalents) are added to the mixture.

-

The reaction is stirred at room temperature until the acylation is complete, followed by heating to induce heterocyclization to the 1,2,4-oxadiazole.

-

The reaction progress is monitored by TLC. Upon completion, the mixture is washed with water and brine, dried over sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography.

Step 3: Deprotection of the Piperidine Nitrogen

-

The Boc-protected 4-(1,2,4-oxadiazol-5-yl)piperidine (1 equivalent) is dissolved in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in DCM.

-

The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC).

-

The solvent is removed under reduced pressure to yield the desired amine hydrochloride salt.

Step 4: Carboxamide Formation

-

Method A (via isocyanate): To a solution of the amine from Step 3 (1 equivalent) and a base such as triethylamine (2 equivalents) in a solvent like DCM, add the desired isocyanate (1.1 equivalents). The reaction is stirred at room temperature until completion. The product is then isolated and purified.

-

Method B (via carbamoyl chloride): The amine from Step 3 is first reacted with a phosgene equivalent to form the carbamoyl chloride intermediate. This intermediate is then reacted with the desired amine to form the final carboxamide product.

In Vitro Tubulin Polymerization Inhibition Assay

This fluorescence-based assay is used to assess the ability of compounds to inhibit the polymerization of tubulin into microtubules.[1]

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

Guanosine-5'-triphosphate (GTP)

-

Glycerol

-

Fluorescent reporter (e.g., DAPI, which fluoresces upon binding to microtubules)

-

Known tubulin polymerization inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel) as controls

-

Test compounds dissolved in DMSO

-

96-well, black, clear-bottom microplates

-

Temperature-controlled microplate reader capable of fluorescence detection (excitation/emission suitable for the chosen reporter)

Procedure:

-

Pre-warm the microplate reader to 37°C.

-

On ice, prepare a tubulin reaction mix to a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.

-

Prepare serial dilutions of the test compounds and controls in General Tubulin Buffer. The final DMSO concentration should be kept constant and low (e.g., <1%).

-

Add 5 µL of the diluted test compound, controls, or vehicle to the appropriate wells of the pre-warmed 96-well plate.

-

To initiate the polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well, ensuring a final volume of 50 µL.

-

Immediately place the plate in the microplate reader and begin recording the fluorescence intensity at regular intervals (e.g., every 60 seconds) for at least 60 minutes at 37°C.

Data Analysis:

-

Plot the fluorescence intensity versus time for each concentration of the test compound and controls.

-

Determine the maximum polymerization rate (Vmax) and the maximum polymer mass (Amax) from the polymerization curves.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro PARP1 Activity Assay (Chemiluminescent)

This assay measures the ability of a compound to inhibit the enzymatic activity of PARP1.[6][7]

Materials:

-

Recombinant human PARP1 enzyme

-

Histone-coated 96-well white opaque plates

-

Activated DNA

-

Biotinylated NAD+

-

PARP Assay Buffer

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

-

Known PARP inhibitor (e.g., Olaparib) as a positive control

-

Test compounds dissolved in DMSO

-

Microplate reader capable of measuring chemiluminescence

Procedure:

-

Prepare serial dilutions of the test inhibitor and positive control in PARP Assay Buffer. The final DMSO concentration should be kept below 1%.

-

In a histone-coated 96-well plate, add the test inhibitor or positive control to the respective wells. Add assay buffer with DMSO to the "no inhibitor" control wells and buffer alone to the "blank" wells.

-

Prepare a master mix containing PARP Assay Buffer, activated DNA, and biotinylated NAD+.

-

Add the master mix to all wells except the "blank" wells.

-

Initiate the reaction by adding diluted PARP1 enzyme to all wells except the "blank" wells. Add assay buffer to the "blank" wells.

-

Incubate the plate at room temperature for 1 hour.

-

Wash the plate with a suitable wash buffer (e.g., PBST).

-

Add diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

-

Wash the plate again to remove unbound Streptavidin-HRP.

-

Add the chemiluminescent substrate to each well and immediately measure the luminescence using a microplate reader.

Data Analysis:

-

Subtract the "blank" reading from all other readings.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the "no inhibitor" control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable curve-fitting model.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by this compound derivatives is crucial for elucidating their mechanism of action and for rational drug design. Several key pathways have been implicated in the biological effects of these compounds.

Tubulin Polymerization and Microtubule Dynamics

As previously mentioned, certain 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides act as tubulin inhibitors.[2] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in rapidly dividing cancer cells.

Mechanism of tubulin polymerization inhibition.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many cancers. While direct modulation of this pathway by this compound derivatives has not been extensively reported, its central role in cell survival makes it a relevant pathway to consider in the context of anticancer drug discovery.

Overview of the PI3K/Akt signaling pathway.

TGF-β/SMAD Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is involved in a multitude of cellular processes, including cell growth, differentiation, and apoptosis. The canonical pathway involves the activation of SMAD proteins, which translocate to the nucleus and regulate gene expression. Some studies have suggested the involvement of this pathway in the context of diseases where this compound derivatives might have therapeutic potential.

The canonical TGF-β/SMAD signaling pathway.

Conclusion and Future Directions

The this compound scaffold has proven to be a rich source of biologically active molecules with potential applications in oncology, infectious diseases, and pain management. The synthetic accessibility and the possibility for diverse chemical modifications make it an attractive starting point for the development of new therapeutic agents.

Future research in this area should focus on several key aspects:

-

Structure-Activity Relationship (SAR) Studies: A more systematic exploration of the chemical space around the this compound core is warranted to optimize the potency and selectivity of these compounds for their respective biological targets.

-

Mechanism of Action Studies: Further elucidation of the precise molecular mechanisms by which these derivatives exert their biological effects will be crucial for their clinical development.

-

Pharmacokinetic and Pharmacodynamic Profiling: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the in vivo efficacy of lead compounds, are necessary to translate the promising in vitro results into clinical candidates.

-

Exploration of New Therapeutic Areas: Given the diverse biological activities observed, screening of this compound libraries against a broader range of biological targets could uncover novel therapeutic applications.

References

- 1. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajchem-a.com [ajchem-a.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of 2-substituted 1H-benzo[d]immidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors with in vivo anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. bpsbioscience.com [bpsbioscience.com]

A Technical Guide to the Biological Mechanisms of 4-Oxopiperidine-1-Carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-oxopiperidine-1-carboxamide core is a privileged scaffold in modern medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds.[1][2] Its structural features, including the piperidine ring and the carboxamide group, allow for three-dimensional diversity and the establishment of multiple interaction points with biological targets.[3] While the unsubstituted this compound itself is primarily a synthetic intermediate, its derivatives have been shown to exhibit a wide range of pharmacological activities by targeting various proteins and pathways. This technical guide provides an in-depth overview of the key mechanisms of action demonstrated by various classes of this compound derivatives, supported by quantitative data, experimental protocols, and pathway visualizations.

Antiproliferative Activity via Tubulin Inhibition

A significant class of this compound derivatives demonstrates potent antiproliferative effects by targeting the microtubule cytoskeleton. Specifically, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have been identified as a novel class of tubulin inhibitors.[4]

Mechanism of Action:

These compounds disrupt microtubule dynamics, which are crucial for cell division, intracellular transport, and maintenance of cell shape. By inhibiting tubulin polymerization, these derivatives induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells.[4] Biological activity profile studies and biochemical assays with purified tubulin have confirmed this mechanism.[4] Furthermore, treatment of leukemia cell lines with these compounds resulted in an increased number of mitotic cells, a hallmark of mitotic arrest.[4]

Quantitative Data: Antiproliferative Activity and Tubulin Inhibition

| Compound | Cell Line | GI50 (µM) | Tubulin Polymerization IC50 (µM) | Reference |

| 4-(1,2,4-oxadiazol-5-yl)piperidine carboxamide 2 | DU-145 | Low micromolar | 3.0 ± 0.1 | [4] |

| 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide 8d | K562 | 1.2 ± 0.4 | Not specified | [4] |

| 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide 11a | K562 | 0.55 ± 0.05 | Not specified | [4] |

| 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide 11c | K562 | 1.5 ± 0.7 | Not specified | [4] |

| Optimized Compound 12a | DU-145 | 0.120 | Not specified | [4] |

Experimental Protocol: Tubulin Polymerization Assay

A general protocol for assessing the effect of compounds on tubulin polymerization involves the following steps:

-

Preparation: Lyophilized tubulin is reconstituted in a glutamate-based buffer. The test compounds are typically dissolved in DMSO.

-

Reaction Mixture: The reaction mixture contains tubulin, GTP (guanosine triphosphate), and the test compound at various concentrations.

-

Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.

-

Monitoring: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.

Experimental Workflow: Tubulin Inhibition Assay

Caption: Workflow for a tubulin polymerization inhibition assay.

CCR5 Antagonism for Anti-HIV-1 Activity

Derivatives of piperidine-4-carboxamide have been engineered as potent inhibitors of the C-C chemokine receptor type 5 (CCR5).[3][5] CCR5 is a critical co-receptor for the entry of the most common strains of HIV-1 into host cells.

Mechanism of Action:

These compounds act as CCR5 antagonists, binding to the receptor and inducing a conformational change that prevents the interaction between the viral envelope glycoprotein gp120 and CCR5. This allosteric inhibition blocks the fusion of the viral and cellular membranes, thereby preventing viral entry and replication.

Signaling Pathway: CCR5-Mediated HIV-1 Entry and its Inhibition

Caption: Inhibition of HIV-1 entry by CCR5 antagonism.

Quantitative Data: Anti-HIV-1 Activity

| Compound | CCR5 Inhibition IC50 (nM) | Anti-HIV-1 Activity IC50 (nM) | Reference |

| 16g | 25.73 | 73.01 | [5] |

| 16i | 25.53 | 94.10 | [5] |

| Maraviroc (Control) | 25.43 | Not specified | [5] |

Experimental Protocol: Calcium Mobilization Assay for CCR5 Inhibition

-

Cell Culture: Cells stably expressing CCR5 (e.g., CHO-K1 cells) are cultured.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Incubation: The cells are pre-incubated with the test compounds at various concentrations.

-

Ligand Stimulation: A CCR5 agonist (e.g., RANTES) is added to stimulate the cells.

-

Signal Detection: The change in intracellular calcium concentration is measured by detecting the fluorescence signal using a plate reader.

-

Data Analysis: The IC50 values are determined by analyzing the inhibition of the agonist-induced calcium flux.

Enzyme Inhibition: A Multifaceted Approach

The this compound scaffold has been successfully modified to target a variety of enzymes implicated in different diseases.

Calpain Inhibition

Piperidine carboxamide derivatives have been developed as inhibitors of µ-calpain, a calcium-dependent cysteine protease.[6] Overactivation of calpain is associated with neurodegenerative diseases and ischemic injury.

-

Mechanism: These compounds act as competitive inhibitors, binding to the active site of calpain and preventing the cleavage of its substrates. This inhibition has been shown to have anticonvulsive properties in animal models.[6]

Quantitative Data: Calpain Inhibition

| Compound | µ-Calpain Ki (nM) | Selectivity over Cathepsin B | Reference |

| 11f | 30 | >100-fold | [6] |

| 11j | 9 | >100-fold | [6] |

Proteasome Inhibition

A series of piperidine carboxamides has demonstrated potent antimalarial activity by selectively targeting the β5 subunit of the Plasmodium falciparum 20S proteasome (Pf20Sβ5).[7]

-

Mechanism: These compounds act as non-covalent, reversible inhibitors of the chymotrypsin-like activity of the proteasome, which is essential for protein degradation and parasite survival. Cryo-electron microscopy has revealed that they bind to a previously untargeted region of the β5 active site, distant from the catalytic threonine, which accounts for their species selectivity.[7]

Quantitative Data: Antimalarial and Proteasome Inhibitory Activity

| Compound | PfDd2 EC50 (µM) | Pf20Sβ5 Inhibition IC50 (µM) | Reference |

| SW042 | 0.14 - 0.19 | Not specified | [7] |

| SW584 | Potent analog of SW042 | Not specified | [7] |

Carbonic Anhydrase Inhibition

1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides have been designed as inhibitors of human carbonic anhydrases (hCAs), including isoforms associated with cancer (hCA IX and XII).[8]

-

Mechanism: The sulfonamide group of these molecules coordinates with the zinc ion in the active site of the carbonic anhydrase, while the rest of the molecule forms interactions with surrounding amino acid residues, leading to potent inhibition.[8] Molecular docking studies have helped to elucidate these binding modes.[8]

Quantitative Data: Carbonic Anhydrase Inhibition

| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) | Reference |

| 11 | Not specified | Not specified | Potent & Selective | Potent & Selective | [8] |

| 15 | Not specified | Not specified | Potent & Selective | Potent & Selective | [8] |

Cathepsin K Inhibition

Piperidamide-3-carboxamide derivatives have been synthesized and evaluated as inhibitors of cathepsin K, a cysteine protease highly expressed in osteoclasts that plays a key role in bone resorption.[9][10]

-

Mechanism: These compounds inhibit the enzymatic activity of cathepsin K, thereby reducing bone degradation.[9] Molecular docking studies indicate that they form hydrogen bonds and hydrophobic interactions with key residues in the active site of the enzyme.[9] In vivo studies have shown that these inhibitors can increase bone mineral density in models of osteoporosis.[9]

Quantitative Data: Cathepsin K Inhibition

| Compound | Cathepsin K IC50 (µM) | Reference |

| H-9 | 0.08 | [9] |

Experimental Protocol: General Enzyme Inhibition Assay

-

Reagents: Prepare a buffer solution, the purified enzyme, a specific substrate (often fluorogenic or chromogenic), and the test inhibitor dissolved in a suitable solvent (e.g., DMSO).

-

Assay Plate Setup: In a microtiter plate, add the enzyme, buffer, and varying concentrations of the inhibitor.

-

Pre-incubation: Allow the enzyme and inhibitor to incubate for a specific period to reach binding equilibrium.

-

Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

-

Detection: Measure the rate of product formation by monitoring the change in fluorescence or absorbance over time using a plate reader.

-

Data Analysis: Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

Logical Flow: Enzyme Inhibition Screening

Caption: High-level workflow for enzyme inhibitor discovery.

Other Notable Mechanisms

The versatility of the this compound scaffold extends to other important biological targets:

-

TRPV1 Antagonism: Piperidine carboxamides have been developed as potent antagonists of the Transient Receptor Potential Vanilloid-1 (TRPV1), a key receptor in pain sensation.[11] These compounds are being investigated as potential analgesics.

-

T-type Ca2+ Channel Blockade: Certain 1-alkyl-N-arylpiperidine-4-carboxamide derivatives have shown inhibitory activity against T-type calcium channels, leading to antihypertensive effects in preclinical models without the reflex tachycardia often associated with other calcium channel blockers.[12]

-

HuR Protein Targeting: A derivative has been shown to target the RNA-binding protein HuR, disrupting the HuR–Vav3–Fn axis and thereby reducing the adhesion of Pseudomonas aeruginosa in models of cystic fibrosis.[13]

Conclusion

The this compound core is not defined by a single mechanism of action but rather serves as a highly adaptable framework for the design of targeted therapeutics. By modifying the substituents on the piperidine ring and the carboxamide moiety, researchers have successfully developed potent and selective modulators of a wide range of biological targets, including microtubules, G-protein coupled receptors, and various enzymes. The diverse pharmacology of its derivatives underscores the importance of this scaffold in drug discovery and highlights the potential for the future development of novel agents for a multitude of diseases, from cancer and HIV to pain and osteoporosis. Further exploration of the chemical space around this core structure is likely to yield additional compounds with unique and valuable mechanisms of action.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (1,4'-Bipiperidine)-4'-carboxamide | 39633-82-4 | Benchchem [benchchem.com]

- 4. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and pharmacological evaluation of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The Promising Scaffold: A Technical Guide to the Discovery of Novel Compounds from 4-Oxopiperidine-1-Carboxamide

For Researchers, Scientists, and Drug Development Professionals

The 4-oxopiperidine-1-carboxamide core is a versatile scaffold that has emerged as a valuable starting point for the discovery of novel therapeutic agents across a range of diseases. Its inherent structural features allow for three-dimensional diversification, enabling the fine-tuning of physicochemical properties and target-specific interactions. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanistic understanding of novel compounds derived from this privileged scaffold, with a focus on anticancer, carbonic anhydrase inhibitory, and anti-HIV applications.

Synthesis of this compound Derivatives

The synthesis of diverse libraries of this compound derivatives typically involves multi-step reaction sequences. A general workflow for the discovery of these novel compounds is outlined below.

Caption: A generalized workflow for the discovery of novel drug candidates from the this compound scaffold.

A key synthetic strategy involves the initial functionalization of the piperidine ring, followed by the introduction of the carboxamide moiety. For instance, in the development of antiproliferative agents, a common intermediate is 4-(1,2,4-oxadiazol-5-yl)piperidine, which is then reacted with various isocyanates to yield the final carboxamide derivatives.[1]

General Experimental Protocol: Synthesis of 4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides

This protocol describes a representative synthesis of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide derivatives, which have been identified as tubulin inhibitors.[1]

-

Synthesis of Amidoxime Intermediate: 4-Fluorobenzonitrile is reacted with hydroxylamine in a suitable solvent (e.g., ethanol) to yield the corresponding amidoxime.

-

Formation of the Oxadiazole Ring: The amidoxime is then coupled with Boc-piperidine-4-carboxylic acid using a coupling agent such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) in the presence of a base like N,N-diisopropylethylamine (DIPEA). This is followed by a one-pot acylation/heterocyclization to form the Boc-protected 4-(1,2,4-oxadiazol-5-yl)piperidine.

-

Deprotection: The Boc protecting group is removed using acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the key piperidine intermediate.

-

Carboxamide Formation: The final compounds are prepared by reacting the piperidine intermediate with a variety of isocyanates in a suitable solvent like dichloromethane at room temperature.

Biological Activities and Quantitative Data

Derivatives of the this compound scaffold have demonstrated a wide range of biological activities. The following sections summarize the quantitative data for key therapeutic areas.

Antiproliferative Activity: Tubulin Inhibition

A series of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have been identified as potent inhibitors of tubulin polymerization, a validated target in cancer therapy.[1] These compounds induce cell cycle arrest and apoptosis in cancer cells.

| Compound ID | R Group (on Carboxamide) | GI50 (nM) vs. DU-145 Prostate Cancer Cells |

| 8g | 4-Fluorophenyl | <1000 |

| 8o | 3,4-Dichlorophenyl | <1000 |

| 11b | 4-Chlorobenzyl | <1000 |

| 11d | 3,4-Dichlorobenzyl | <1000 |

| 12a | Optimized Lead | 120 |

Data extracted from Krasavin et al., Bioorg. Med. Chem. Lett., 2014.[1]

Tubulin inhibitors interfere with the dynamics of microtubule formation, which are essential for the mitotic spindle assembly during cell division. This disruption leads to mitotic arrest and ultimately apoptosis.

Caption: The inhibitory effect of this compound derivatives on tubulin polymerization, leading to mitotic arrest and apoptosis.

Carbonic Anhydrase Inhibition

1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides have been developed as potent inhibitors of human carbonic anhydrases (hCAs), particularly the tumor-associated isoforms hCA IX and XII.[2][3] These enzymes play a crucial role in pH regulation in the tumor microenvironment, contributing to tumor survival and proliferation.

| Compound ID | R Group (on Carboxamide) | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |

| 6 | 4-(4-Methylpiperazin-1-yl) | 98.3 | 45.6 | 0.9 | 4.5 |

| 11 | 4-(4-Fluorophenyl)piperazin-1-yl | 105.4 | 56.3 | 5.4 | 8.7 |

| 15 | N-Benzyl | 89.2 | 9.8 | 6.5 | 5.8 |

| 16 | N-(4-Methylbenzyl) | 76.5 | 8.9 | 0.8 | 7.3 |

| 20 | N-(4-Chlorobenzyl) | 65.4 | 7.6 | 0.9 | 6.1 |

Data extracted from Moi et al., ACS Med. Chem. Lett., 2023.[2]

Under hypoxic conditions, tumor cells upregulate hCA IX, which contributes to the acidification of the tumor microenvironment and promotes tumor cell survival and metastasis.[4][5][6] Inhibition of hCA IX can reverse this effect.

Caption: The role of carbonic anhydrase IX in the tumor hypoxia signaling pathway and its inhibition by piperidine-4-carboxamide derivatives.

CCR5 Antagonism for HIV-1 Inhibition

A series of piperidine-4-carboxamide derivatives have been designed and synthesized as potent C-C chemokine receptor type 5 (CCR5) inhibitors.[7] CCR5 is a crucial co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.

| Compound ID | R Group (on Carboxamide) | CCR5 Inhibitory Activity IC50 (nM) | Anti-HIV-1 Activity IC50 (nM) |

| 16g | N-(1-(4-fluorophenyl)ethyl) | 25.73 | 73.01 |

| 16i | N-(1-(3,4-difluorophenyl)ethyl) | 25.53 | 94.10 |

| Maraviroc | (Positive Control) | 25.43 | - |

Data extracted from Liu et al., Eur. J. Med. Chem., 2014.[7]

HIV-1 entry into target T-cells is a multi-step process involving the binding of the viral envelope glycoprotein gp120 to the CD4 receptor and a subsequent conformational change that allows it to bind to a co-receptor, typically CCR5 or CXCR4.[8][9] CCR5 antagonists block this interaction, preventing viral entry.

Caption: The mechanism of CCR5-mediated HIV-1 entry and its inhibition by piperidine-4-carboxamide antagonists.

Key Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules.[10][11][12]

-

Reagents: Purified tubulin (e.g., porcine brain), GTP solution, polymerization buffer (e.g., PIPES, MgCl2, EGTA), and test compounds dissolved in DMSO.

-

Procedure:

-

A solution of tubulin in polymerization buffer with GTP is prepared and kept on ice.

-

Test compounds at various concentrations are added to a 96-well plate.

-

The tubulin solution is added to the wells.

-

The plate is immediately placed in a spectrophotometer pre-warmed to 37°C.

-

The absorbance at 340 nm is measured every 30 seconds for 60-90 minutes.

-

-

Data Analysis: The increase in absorbance over time reflects microtubule polymerization. The effect of the inhibitor is quantified by measuring changes in the rate and extent of polymerization compared to a vehicle control.

Carbonic Anhydrase Inhibition Assay

This assay determines the inhibitory activity of compounds against different carbonic anhydrase isoforms.[13][14][15]

-

Reagents: Purified hCA isoenzymes, assay buffer (e.g., Tris-HCl), p-nitrophenyl acetate (substrate), and test compounds.

-

Procedure:

-

The hCA enzyme is pre-incubated with various concentrations of the test compound in a 96-well plate.

-

The enzymatic reaction is initiated by adding the substrate, p-nitrophenyl acetate.

-

The hydrolysis of the substrate to p-nitrophenol is monitored by measuring the increase in absorbance at 405 nm over time.

-

-

Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance curve. The percentage of inhibition is determined relative to a control without an inhibitor, and IC50 values are calculated.

Calcium Mobilization Assay for CCR5 Antagonism

This functional assay measures the ability of a compound to block the intracellular calcium flux induced by the binding of a chemokine to CCR5.[16][17][18]

-

Cell Line: A cell line stably expressing CCR5 (e.g., CHO-K1 or HEK293).

-

Reagents: Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), CCR5 ligand (e.g., RANTES/CCL5), and test compounds.

-

Procedure:

-

Cells are loaded with the calcium-sensitive dye.

-

The dye-loaded cells are pre-incubated with various concentrations of the test compound.

-

The CCR5 ligand is added to stimulate the cells.

-

The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a plate reader with kinetic read capabilities.

-

-

Data Analysis: The ability of the antagonist to inhibit the ligand-induced calcium flux is quantified, and IC50 values are determined.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. The chemical tractability of this core structure allows for the generation of diverse chemical libraries, leading to the identification of potent and selective modulators of various biological targets. The examples provided in this guide for anticancer, carbonic anhydrase inhibitory, and anti-HIV applications underscore the broad therapeutic potential of this scaffold. Further exploration of the chemical space around the this compound core, coupled with detailed in vivo efficacy and pharmacokinetic studies, will undoubtedly lead to the discovery of new and improved drug candidates.

References

- 1. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]

- 5. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting CCR5 as a Component of an HIV-1 Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Signal Transduction Due to HIV-1 Envelope Interactions with Chemokine Receptors CXCR4 or CCR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. bio-protocol.org [bio-protocol.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. benchchem.com [benchchem.com]

- 14. assaygenie.com [assaygenie.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]